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Compound of Interest

Compound Name: Salicylaldoxime

Cat. No.: B6261931

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of salicylaldoxime and its
derivatives, focusing on their core chemical structures, functional groups, and diverse
applications. This document details their roles as enzyme inhibitors and metal chelating agents,
offering insights into their synthesis, mechanisms of action, and structure-activity relationships.
Detailed experimental protocols and quantitative data are provided to support further research
and development in this area.

Core Structure and Functional Groups

Salicylaldoxime is an organic compound with the formula CeHa(OH)CH=NOH. Its structure is
characterized by a benzene ring substituted with a hydroxyl (-OH) group and an oxime (-
CH=NOH) group in the ortho position. This arrangement of functional groups is critical to its
chemical properties, particularly its ability to act as a chelating agent.

The versatility of the salicylaldoxime scaffold allows for the synthesis of a wide array of
derivatives through modification of the aromatic ring or the oxime group. Common
modifications include the introduction of:

o Alkyl Groups: Long-chain alkyl substituents on the aromatic ring enhance the lipophilicity of
the molecule, which is particularly useful in solvent extraction applications.
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o Electron-Withdrawing/Donating Groups: The addition of groups like nitro (-NOz) or methoxy
(-OCHs5) to the ring can modulate the electronic properties of the molecule, influencing its
reactivity and binding affinity.

» Heterocyclic Moieties: Incorporation of groups such as triazoles can enhance biological
activity and provide additional binding sites for interaction with target enzymes.

These modifications allow for the fine-tuning of the physicochemical properties and biological
activity of salicylaldoxime derivatives for specific applications.

Applications in Drug Development and Analytical
Chemistry

Salicylaldoxime derivatives have garnered significant interest in two primary fields: as
potential therapeutic agents and as highly effective metal extractants.

Enzyme Inhibition

Acetylcholinesterase (AChE) Reactivators: Organophosphate nerve agents and pesticides
exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to a cholinergic
crisis. Salicylaldoxime derivatives, particularly those with a nucleophilic oxime group, have
been investigated as reactivators of inhibited AChE. The oxime can displace the
organophosphate from the serine residue in the active site of the enzyme, thereby restoring its
function.[1][2] The design of novel, uncharged salicylaldoxime derivatives is a promising
strategy to improve blood-brain barrier penetration and enhance reactivation efficacy.[1]

Carbonic Anhydrase (CA) Inhibitors: Carbonic anhydrases are a family of zinc-containing
metalloenzymes involved in various physiological processes. Salicylaldoxime derivatives have
been identified as a novel class of CA inhibitors.[3] The salicylaldoxime moiety can bind to the
catalytic zinc ion in the active site of the enzyme, disrupting its function.[3] This makes them
potential therapeutic agents for conditions such as glaucoma and certain types of cancer.

Metal Extraction

The ability of salicylaldoxime and its derivatives to form stable complexes with metal ions
makes them valuable reagents in analytical and industrial chemistry. They are particularly
effective in the solvent extraction of transition metals like copper, nickel, and cobalt from
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agueous solutions. Alkylated salicylaldoximes, with their increased solubility in organic

solvents, are widely used in hydrometallurgy for the recovery and purification of metals. The

selectivity for different metal ions can be controlled by adjusting the pH of the agqueous phase.

Quantitative Data

The following tables summarize key quantitative data for salicylaldoxime and its derivatives,

providing a basis for comparison and further investigation.

Spectroscopic Data of Representative Salicylaldoxime

Derivatives
Derivative 'H NMR (6, ppm) 3C NMR (0, ppm) IR (cm™?)
9.41 (s, 1H), 8.54 (s,
155.50, 146.38,
1H), 7.73 (dd, 1H), 3259, 3147, 3017,
131.02, 127.08,
O-Propargylated 7.47-7.29 (m, 1H), 2935, 2113, 1600,
_ _ 121.64, 121.17,
Salicylaldoxime 7.16-6.94 (m, 2H), 1493, 1460, 1450,
112.72, 78.10, 75.99,
4.77 (d, 2H), 2.56 (t, 1225, 1027, 751
56.19
1H)

tert-

Octylsalicylaldoxime

8.49 (s, CH=N), 10.56
(s, N-OH), 6.74-7.46
(m, Ar-H)

Pd(Il)-Salicylaldoxime

Complex

Note: Detailed spectral data for a wider range of derivatives can be found in the cited literature.

Acetylcholinesterase Reactivation Data
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Reactivation

Compound . Comments Reference
Efficacy
] In vitro kinetic
Showed potential for
. o parameters were
Novel Triazole reactivation of )
) ) S determined but not
Salicylaldoxime paraoxon-inhibited ]
T ) presented in a
Derivatives AChE in _ _
) ) comparative table in
computational studies.
the source.
) o Combination of a 4-
Higher reactivation ) )
] ] nitrophenyl peripheral
L73R3 efficacy against o
] ] o site ligand, a
(Salicylaldoxime paraoxon-inhibited ) o
_ piperazine linker, and
Conjugate) AChE compared to )
o a substituted
obidoxime and HI-6. ] )
salicylaldoxime.
Compound Target Inhibition
) Comments Reference
Class Isoforms Constants (Ki)
Not explicitly
The
tabulated for a ) )
) ) ) salicylaldoxime
Salicylaldoxime series, but )
T hCA I, II, IX, Xl ) - moiety acts as a
Derivatives identified as ) o
) zinc-binding
effective
roup.
inhibitors. group
7-amino-3,4- )

) o Kls ranging from o
dihydroquinolin- Weak inhibitors
hCA IX 243.6 10 2785.6
2(1H)-one M of hCAl and Il

n
derivatives

Metal Extraction Efficiency
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Extraction
Derivative Metal lon pH Efficiency Comments Reference
(%)

tert-
Octylsalicylal Single-stage

)_/ Y Cu(ll) 3.0 90.3 J _ 9
doxime extraction.
(TOSO)
Nonylsalicylal )

) Single-stage
doxime Cu(ll 3.0 91.3 ]

extraction.

(NSO)
tert- From copper-
Octylsalicylal nickel alloy

] Cu(ll) 88.42 (max) i
doxime electroplating
(TOSO) wastewater.

. From copper-

Nonylsalicylal )

) nickel alloy
doxime Cu(ll) 89.21 (max)

(NSO)

electroplating

wastewater.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key mechanisms and workflows associated with

salicylaldoxime derivatives.

Acetylcholinesterase Reactivation Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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